molecular formula C14H15ClFN3O B2599330 N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride CAS No. 1955514-16-5

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride

Cat. No.: B2599330
CAS No.: 1955514-16-5
M. Wt: 295.74
InChI Key: BLCSIBAESYNLEM-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Fluorophenylhydrazine hydrochloride . This compound is used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used in the treatment of migraine and cluster headaches .


Synthesis Analysis

While specific synthesis methods for “N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride” were not found, methods for the synthesis of piperazine derivatives, which may be relevant, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of 4-Fluorophenylhydrazine hydrochloride, a related compound, is given by the formula C6H8ClFN2 .

Scientific Research Applications

Corrosion Inhibition and Biocidal Action

  • Fluorophenyl‑2,2′‑bichalcophenes, including derivatives like N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride, have been studied for their corrosion inhibition effects on carbon steel in acidic environments. These compounds show significant corrosion protection, with high inhibition efficiency, and are classified as mixed-type inhibitors. Additionally, they demonstrate biocidal action against bacteria responsible for microbial influenced corrosion (MIC), offering economic and environmental benefits (Abousalem, Ismail, & Fouda, 2019).

Antimicrobial Applications

  • Synthesized derivatives bearing a fluorine atom, similar to this compound, have shown promising antimicrobial properties. These compounds, when tested against various bacterial and fungal strains, exhibited significant antimicrobial activity, highlighting the importance of the fluorine atom in enhancing this activity (Desai, Rajpara, & Joshi, 2013).

Catalysis in Organic Reactions

  • This compound and similar compounds have been involved in catalytic processes. For instance, in iron-catalyzed, fluoroamide-directed C-H fluorination, these compounds undergo chemoselective fluorine transfer, highlighting their utility in organic synthesis and reaction mechanisms (Groendyke, AbuSalim, & Cook, 2016).

Chemical Synthesis and Characterization

  • The compound and its derivatives have been used in the synthesis of new chemical entities with potential applications in various fields. For example, new pyrazole derivatives were synthesized and characterized, with computational evaluations suggesting potential pharmaceutical applications (Thomas et al., 2018).

Development of Biosensors

  • In the field of biosensors, derivatives of this compound have been used to develop sensitive detection systems. A study involving FePt/CNTs nanocomposite modified with a related compound demonstrated potent electron mediating behavior for the electrocatalytic determination of certain analytes, indicating its application in sensitive and selective biosensing technologies (Karimi-Maleh et al., 2014).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O.ClH/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16;/h2-9,17H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCSIBAESYNLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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